Cas no 85-78-9 (2-(2-phenylquinoline-4-amido)benzoic acid)

2-(2-Phenylquinoline-4-amido)benzoic acid is a specialized organic compound featuring a quinoline core linked to a benzoic acid moiety via an amide bond. This structure imparts unique chemical properties, making it valuable in pharmaceutical and materials research. The phenylquinoline group enhances stability and π-conjugation, while the benzoic acid functionality provides solubility and reactivity for further derivatization. Its rigid, planar structure is advantageous for applications in coordination chemistry, fluorescence studies, and as a potential intermediate in drug development. The compound's well-defined synthetic pathway ensures high purity and reproducibility, making it a reliable choice for advanced research applications.
2-(2-phenylquinoline-4-amido)benzoic acid structure
85-78-9 structure
Product Name:2-(2-phenylquinoline-4-amido)benzoic acid
CAS No:85-78-9
MF:C23H16N2O3
MW:368.384745597839
CID:729727
PubChem ID:2305705
Update Time:2025-10-31

2-(2-phenylquinoline-4-amido)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-[[(2-phenyl-4-quinolinyl)carbonyl]amino]-
    • 2-[(2-PHENYL-QUINOLINE-4-CARBONYL)-AMINO]-BENZOIC ACID
    • 2-[(2-phenylquinoline-4-carbonyl)amino]benzoic acid
    • 2-(2-phenylquinoline-4-amido)benzoic acid
    • SMR000594687
    • G36577
    • AKOS000121881
    • EN300-00100
    • SB72138
    • DTXSID60367949
    • Oprea1_730172
    • 2-(2-Phenylquinoline-4-carboxamido)benzoic acid
    • CHEMBL1545389
    • MLS001179908
    • HMS2923B09
    • 2-[[(2-Phenyl-4-quinolinyl)carbonyl]amino]benzoic acid
    • 2-(2-Phenylquinoline-4-carboxamido)benzoicacid
    • Z56824612
    • 85-78-9
    • CS-0218091
    • Inchi: 1S/C23H16N2O3/c26-22(25-20-13-7-5-11-17(20)23(27)28)18-14-21(15-8-2-1-3-9-15)24-19-12-6-4-10-16(18)19/h1-14H,(H,25,26)(H,27,28)
    • InChI Key: FONQZIKOBUCOIK-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C2C=CC=CC=2)N=C2C=CC=CC=12)NC1C=CC=CC=1C(=O)O

Computed Properties

  • Exact Mass: 368.11609238g/mol
  • Monoisotopic Mass: 368.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 560
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 79.3Ų

2-(2-phenylquinoline-4-amido)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM229790-1g
2-(2-Phenylquinoline-4-carboxamido)benzoic acid
85-78-9 97%
1g
$340 2022-08-31
Enamine
EN300-00100-0.05g
2-(2-phenylquinoline-4-amido)benzoic acid
85-78-9 95.0%
0.05g
$42.0 2025-03-21
Enamine
EN300-00100-0.1g
2-(2-phenylquinoline-4-amido)benzoic acid
85-78-9 95.0%
0.1g
$66.0 2025-03-21
Enamine
EN300-00100-0.25g
2-(2-phenylquinoline-4-amido)benzoic acid
85-78-9 95.0%
0.25g
$92.0 2025-03-21
Enamine
EN300-00100-0.5g
2-(2-phenylquinoline-4-amido)benzoic acid
85-78-9 95.0%
0.5g
$175.0 2025-03-21
Enamine
EN300-00100-1.0g
2-(2-phenylquinoline-4-amido)benzoic acid
85-78-9 95.0%
1.0g
$256.0 2025-03-21
Enamine
EN300-00100-2.5g
2-(2-phenylquinoline-4-amido)benzoic acid
85-78-9 95.0%
2.5g
$503.0 2025-03-21
Enamine
EN300-00100-5.0g
2-(2-phenylquinoline-4-amido)benzoic acid
85-78-9 95.0%
5.0g
$743.0 2025-03-21
Enamine
EN300-00100-10.0g
2-(2-phenylquinoline-4-amido)benzoic acid
85-78-9 95.0%
10.0g
$1101.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288761-50mg
2-[[(2-Phenyl-4-quinolinyl)carbonyl]amino]benzoic acid
85-78-9 98%
50mg
¥1497.00 2024-07-28

Additional information on 2-(2-phenylquinoline-4-amido)benzoic acid

Introduction to 2-(2-phenylquinoline-4-amido)benzoic Acid (CAS No: 85-78-9)

2-(2-phenylquinoline-4-amido)benzoic acid, also known by its CAS number 85-78-9, is a significant compound in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of a benzoic acid group attached to a quinoline derivative, which imparts it with distinct chemical and biological characteristics.

The structure of 2-(2-phenylquinoline-4-amido)benzoic acid is characterized by a quinoline ring system, which is a bicyclic structure comprising a benzene ring fused with a pyridine ring. The presence of the phenyl group at position 2 of the quinoline ring adds to the compound's aromaticity and stability. The amide linkage connecting the quinoline moiety to the benzoic acid group further enhances its reactivity and functional versatility.

Recent studies have highlighted the potential of 2-(2-phenylquinoline-4-amido)benzoic acid in drug discovery and material science. Researchers have explored its role as a building block for constructing bioactive molecules, particularly in the development of anti-cancer agents. The compound's ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for therapeutic applications.

In terms of synthesis, 2-(2-phenylquinoline-4-amido)benzoic acid can be prepared through various routes, including condensation reactions and coupling reactions. These methods leverage the reactivity of the amide group and the aromaticity of the quinoline ring to achieve high yields and purity. The synthesis process is optimized to ensure scalability, making it suitable for both laboratory-scale production and potential industrial applications.

The physical properties of 2-(2-phenylquinoline-4-amido)benzoic acid include a melting point of approximately 310°C and a solubility profile that allows it to dissolve in polar solvents such as water and ethanol. These properties are advantageous for its use in solution-based chemical reactions and formulations.

From an environmental perspective, 2-(2-phenylquinoline-4-amido)benzoic acid exhibits biodegradability under specific conditions, which aligns with sustainable chemistry principles. Its environmental impact is minimal when handled according to standard safety protocols, ensuring its safe use in research and industrial settings.

In conclusion, 2-(2-phenylquinoline-4-amido)benzoic acid (CAS No: 85-78)-9 is a versatile compound with promising applications across multiple disciplines. Its unique structure, reactivity, and physical properties make it a valuable tool in organic synthesis, drug discovery, and material science. As research continues to uncover new potentials for this compound, its role in advancing scientific innovation is expected to grow significantly.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.